(r)-Oxepan-3-ol
Description
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R)-oxepan-3-ol |
InChI |
InChI=1S/C6H12O2/c7-6-3-1-2-4-8-5-6/h6-7H,1-5H2/t6-/m1/s1 |
InChI Key |
PGTMYXAQLPHCAL-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CCOC[C@@H](C1)O |
Canonical SMILES |
C1CCOCC(C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Tetrahydropyran-2-methanol (Baldwin Product)
Structural Relationship: Tetrahydropyran-2-methanol is a six-membered cyclic ether alcohol, differing in ring size (tetrahydropyran vs. oxepane) and hydroxyl position (C2 vs. C3).
Oxepan-2-one (Hexan-6-olide)
Structural Relationship :
Oxepan-2-one (CAS 502-44-3) is a seven-membered lactone (cyclic ester) lacking the hydroxyl group of (R)-Oxepan-3-ol.
Physicochemical Properties :
| Property | (R)-Oxepan-3-ol | Oxepan-2-one |
|---|---|---|
| Functional Group | Alcohol (-OH) | Ester (lactone) |
| Ring Size | 7-membered | 7-membered |
| Reactivity | Nucleophilic hydroxyl | Electrophilic carbonyl |
Tetrahydrofuran Derivatives (e.g., Tetrahydrofuran-2-methanol)
Structural Relationship :
Tetrahydrofuran (THF) derivatives are five-membered cyclic ethers. Their smaller ring size confers higher ring strain and distinct reactivity.
Research Findings and Key Differentiators
Anti-Baldwin vs. Baldwin Cyclization: (R)-Oxepan-3-ol’s formation as an anti-Baldwin product (7-membered ring) under enzymatic catalysis highlights the role of LEH in overriding traditional Baldwin preferences. This contrasts with tetrahydropyran-2-methanol, which forms via Baldwin-favored pathways .
Stereochemical Utility :
- The (R)-configuration of Oxepan-3-ol enables precise stereochemical control in HIV protease inhibitors, a feature less exploitable in smaller-ring analogs like THF derivatives .
Catalytic Dependency :
- Grubbs and Pd/C catalysts are critical for (R)-Oxepan-3-ol synthesis, whereas THF derivatives form spontaneously. This underscores the synthetic complexity and value of oxepane-based compounds .
Preparation Methods
Acetal Formation and Grignard Coupling
The total synthesis of (R)-oxepan-3-ol intermediates begins with acetal formation. For instance, methyl crotonate reacts with nitromethane in the presence of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) to yield a nitro ester derivative. Ethylene glycol or 1,3-propanediol is employed under acidic catalysis (e.g., p-toluenesulfonic acid) in benzene or toluene at reflux temperatures to form acetals. Subsequent reduction with lithium aluminum hydride in tetrahydrofuran (THF) at 0–30°C produces secondary alcohols, critical for downstream coupling.
Grignard reagents, such as 3-methyl-2-butenyl lithium, are pivotal for introducing alkyl chains. Coupling with substituted 7-methyl-3-hydroxymethyl-6,7-oxido-(E)-2-octen-1-ol in ether or THF at -20–0°C in the presence of cuprous iodide yields advanced intermediates.
Cyclization and Oxidation
Cyclization of coupled products into oxepane derivatives employs Lewis acids like boron trifluoride etherate or protic acids (trifluoroacetic acid) in methylene chloride at 0–30°C. Acylation with acetic anhydride and pyridine stabilizes hydroxyl groups, facilitating subsequent oxidation. Jones reagent (CrO₃-H₂SO₄) oxidizes aldehydes to carboxylic acids in acetone at room temperature, achieving yields >70%.
Table 1: Key Reaction Conditions in Chemical Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Acetal Formation | p-TsOH, Ethylene Glycol | Reflux | Toluene | 85–90 |
| Grignard Coupling | CuI, 3-Methyl-2-butenyl Li | -20–0 | THF | 65–75 |
| Cyclization | BF₃·Et₂O | 0–30 | CH₂Cl₂ | 70–80 |
| Oxidation | Jones Reagent | 25 | Acetone | 70–75 |
Biocatalytic Baldwin Cyclization Using Engineered Enzymes
Enzyme Design and Mechanistic Insights
The limonene epoxide hydrolase from Rhodococcus erythropolis (ReLEH) was engineered to suppress hydrolysis and promote Baldwin cyclization. Mutations Y53F and N55A disrupt water-binding networks, redirecting catalysis toward intramolecular nucleophilic attack. This enables the conversion of 4-(oxiran-2-yl)butan-1-ol to (R)-oxepan-3-ol as the anti-Baldwin product with 99% conversion and 99:1 enantiomeric ratio (e.r.).
Substrate Scope and Optimization
The mutant enzyme SZ621 (Y53F/N55A/L108F) demonstrates broad substrate tolerance, accommodating electron-donating (-OMe, -CH₃) and withdrawing (-NO₂, -Cl) groups on aryl-oxetanes. Reactions proceed in aqueous-organic biphasic systems at 30°C, achieving 85–95% conversion for substrates like 4-(oxiran-2-yl)butan-1-ol.
Table 2: Performance of Engineered ReLEH Variants
| Enzyme Variant | Substrate | Conversion (%) | e.r. (R:S) |
|---|---|---|---|
| WT ReLEH | 4-(Oxiran-2-yl)butan-1-ol | <5 | N/A |
| Y53F/N55A | 4-(Oxiran-2-yl)butan-1-ol | 87 | 95:5 |
| SZ621 | 4-(Oxiran-2-yl)butan-1-ol | 99 | 99:1 |
Comparative Analysis of Synthetic and Biocatalytic Routes
Efficiency and Scalability
Chemical synthesis offers high yields (70–90%) but requires multi-step purification and hazardous reagents (e.g., CrO₃). In contrast, biocatalysis achieves superior enantioselectivity (99:1 e.r.) under mild conditions, though substrate scope remains limited to epoxide/oxetane derivatives.
Environmental and Economic Considerations
Biocatalytic methods reduce waste generation by eliminating metal catalysts and organic solvents, aligning with green chemistry principles. However, enzyme production costs and stability under industrial conditions pose challenges for large-scale applications.
Advanced Purification and Characterization Techniques
Q & A
Q. How can mixed-methods approaches enhance mechanistic studies of (R)-Oxepan-3-ol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
